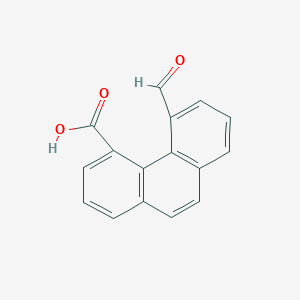
5-Formyl-4-phenanthrenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-4-phenanthrenecarboxylic acid is a useful research compound. Its molecular formula is C16H10O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 5-formyl-4-phenanthrenecarboxylic acid in anticancer therapies. For instance, modifications to the phenanthrene structure have shown promising results against various cancer cell lines. A notable derivative demonstrated an IC50 value of 2.67 µM against A549 lung cancer cells, suggesting significant cytotoxicity through mechanisms involving apoptosis induction and inhibition of cell migration .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | A549 (Lung) | 2.67 | Induces apoptosis, inhibits migration |
| Derivative B | MCF-7 (Breast) | 10.97 | ROS production without DNA damage |
| Derivative C | MDA-MB-231 | 21.99 | Inhibits growth via oxidative stress |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex polycyclic aromatic compounds. Its functional groups allow for various chemical modifications, making it a versatile building block in synthetic organic chemistry.
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds by modifying the phenanthrene core. For example, introducing different substituents at specific positions has been shown to enhance biological activity and alter physical properties .
Table 2: Synthesis Pathways for Derivatives
| Reaction Type | Starting Material | Product |
|---|---|---|
| Electrophilic Addition | This compound | Various substituted phenanthrenes |
| Reduction | 5-Formyl Group | Alcohol derivatives |
| Condensation | With amines or alcohols | Amides or esters |
Material Science Applications
The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and nanomaterials. Its ability to undergo polymerization reactions can be exploited to create materials with specific mechanical and thermal properties.
Case Study: Polymer Development
A study investigated the use of this compound as a monomer in creating high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .
Propiedades
Número CAS |
5684-15-1 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
5-formylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19) |
Clave InChI |
WNGATLAAVNRKQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Key on ui other cas no. |
5684-15-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















